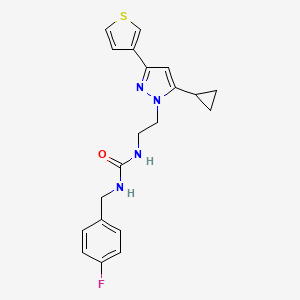

1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

1-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The pyrazole is linked via an ethyl chain to a urea group, which is further attached to a 4-fluorobenzyl substituent.

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4OS/c21-17-5-1-14(2-6-17)12-23-20(26)22-8-9-25-19(15-3-4-15)11-18(24-25)16-7-10-27-13-16/h1-2,5-7,10-11,13,15H,3-4,8-9,12H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAOALNPNDFPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" typically involves the following steps:

Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or equivalent starting materials, leading to the formation of substituted pyrazoles.

Introduction of the Cyclopropyl Group: : Cyclopropanation can be accomplished using various methods such as Simmons-Smith reaction or transition metal-catalyzed cyclopropanation.

Thiophenyl Substitution: : This step involves introducing the thiophene ring onto the pyrazole through electrophilic aromatic substitution or cross-coupling reactions.

Synthesis of the Urea Derivative: : This is generally achieved by reacting the pyrazole intermediate with isocyanates to form the corresponding urea derivative.

Industrial Production Methods:

Industrial production of this compound would likely focus on optimizing each synthetic step for scalability, yield, and purity. This includes selecting cost-effective reagents, efficient catalysts, and robust reaction conditions to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and cyclopropyl moieties.

Reduction: : The urea group can be reduced to the corresponding amine under certain conditions.

Substitution: : Various nucleophilic substitution reactions can occur, especially at the fluorobenzyl and pyrazole positions.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: : Halides, amines, thiols.

Major Products:

Oxidized Derivatives: : Sulfoxides, sulfone.

Reduced Derivatives: : Amines.

Substituted Derivatives: : Various substituted pyrazoles and thiophenes.

Scientific Research Applications

Chemistry:

Catalysis: : As a ligand in organometallic catalysis.

Material Science: : In the synthesis of novel polymers and materials.

Biology:

Drug Discovery: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine:

Pharmacology: : Potential candidate for developing new pharmaceuticals targeting specific biological pathways.

Industry:

Agrochemicals: : Possible use in the development of new pesticides or herbicides.

Performance Chemicals: : In the production of specialty chemicals with specific properties.

Mechanism of Action

"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" can be compared to other compounds with similar structural features, such as:

Pyrazole-Based Compounds: : These often exhibit biological activity and can serve as anti-inflammatory or anticancer agents.

Thiophene Derivatives: : Known for their applications in materials science and pharmacology.

Cyclopropyl-Containing Compounds: : Frequently found in medicinal chemistry due to their unique conformational effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features, molecular weights, and substituent variations among the target compound and its analogs:

*Assumed based on structural similarity to .

Key Observations:

Biological Activity

The compound 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a member of the pyrazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

- Molecular Formula : C17H18FN5OS

- Molecular Weight : 357.42 g/mol

Antimicrobial Properties

Research indicates that pyrazole derivatives, including the target compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 30 µM |

These values suggest that the compound could be effective against multi-drug resistant strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 20 |

These findings highlight the compound's potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Case Studies

A notable case study involved a series of experiments to evaluate the pharmacological profile of similar pyrazole compounds. The study utilized various assays to assess antibacterial and anticancer activities. The results indicated that modifications in the substituents on the pyrazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial properties compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines under inert conditions. For this compound, a stepwise approach is suggested:

Pyrazole Core Formation : Cyclocondensation of cyclopropyl ketones with hydrazines in the presence of thiophen-3-yl substituents, using catalysts like acetic acid or PTSA .

Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) .

Urea Formation : React the intermediate amine with 4-fluorobenzyl isocyanate in dichloromethane, using triethylamine to neutralize HCl byproducts .

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and identify optimal yields. Central Composite Design (CCD) is effective for multi-parameter analysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : Confirm the urea linkage via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). ¹H NMR should show characteristic signals for the 4-fluorobenzyl group (δ 4.3–4.5 ppm for CH₂, aromatic protons at δ 7.1–7.3 ppm) and thiophene protons (δ 7.4–7.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of the pyrazole-thiophene core during synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model cyclocondensation transition states. This identifies favored regioselectivity (e.g., 5-cyclopropyl vs. 3-thiophen-3-yl substitution) .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) simulate intermediates and byproducts, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS models predict solvent interactions to optimize polarity for cyclization steps .

Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across different assays for this compound?

- Methodological Answer :

- Assay Standardization : Normalize protocols for variables like cell line viability (MTT vs. ATP-based assays), buffer pH, and incubation time .

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to isolate confounding factors (e.g., solvent DMSO concentration, temperature fluctuations) .

- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and in silico docking (AutoDock Vina) to correlate bioactivity with target interactions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via UPLC-MS. Hydrolysis of the urea bond is a critical failure mode .

- Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactors to quantify half-life (t₁/₂). LC-MS/MS identifies metabolites like hydroxylated cyclopropyl or fluorobenzyl moieties .

- Kinetic Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation strategies .

Methodological Notes

- Experimental Design : Prioritize fractional factorial designs (e.g., Plackett-Burman) for screening critical parameters before full optimization .

- Data Contradictions : Use Bland-Altman plots to assess inter-assay variability and establish confidence intervals .

- Computational Tools : Open-source software like ORCA for DFT and Avogadro for molecular visualization reduce reliance on commercial platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.